molecular formula C9H9F3N2S B596061 4-Cyclopropyl-2-(methylthio)-6-(trifluoromethyl)pyrimidine CAS No. 1263282-49-0

4-Cyclopropyl-2-(methylthio)-6-(trifluoromethyl)pyrimidine

Cat. No.: B596061
CAS No.: 1263282-49-0
M. Wt: 234.24
InChI Key: HWVKMSFDVRKCJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyclopropyl-2-(methylthio)-6-(trifluoromethyl)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a cyclopropyl group, a methylthio group, and a trifluoromethyl group attached to the pyrimidine ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-2-(methylthio)-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine core, followed by the introduction of the cyclopropyl, methylthio, and trifluoromethyl groups through various chemical reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-2-(methylthio)-6-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrimidines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted pyrimidines with different functional groups.

Scientific Research Applications

4-Cyclopropyl-2-(methylthio)-6-(trifluoromethyl)pyrimidine has several applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-2-(methylthio)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the cyclopropyl, methylthio, and trifluoromethyl groups can influence the binding affinity and selectivity of the compound towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid
  • 4-Cyclopropyl-2-(methylthio)pyrimidine-5-carboxylic acid

Uniqueness

4-Cyclopropyl-2-(methylthio)-6-(trifluoromethyl)pyrimidine is unique due to the specific combination of substituents on the pyrimidine ring. The presence of the trifluoromethyl group imparts increased lipophilicity and metabolic stability, while the cyclopropyl group can enhance binding interactions with biological targets. The methylthio group adds further versatility in chemical reactivity, making this compound a valuable tool in various research and industrial applications.

Properties

IUPAC Name

4-cyclopropyl-2-methylsulfanyl-6-(trifluoromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2S/c1-15-8-13-6(5-2-3-5)4-7(14-8)9(10,11)12/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWVKMSFDVRKCJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=N1)C(F)(F)F)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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